Product packaging for leucettamine B(Cat. No.:)

leucettamine B

Cat. No.: B1249411
M. Wt: 245.23 g/mol
InChI Key: PKEDBIGNILOTHW-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucettamine B is a naturally occurring 2-aminoimidazolone alkaloid first isolated from the calcareous marine sponge Leucetta microraphis . This compound serves as a crucial chemical scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules . Its core structure is shared by several medicinally active marine alkaloids, making it a compound of significant interest in drug discovery . Originally identified as a weak inhibitor of various protein kinases, this compound has inspired the development of potent analogues, known as leucettines, which are inhibitors of DYRKs (Dual-specificity tyrosine phosphorylation-regulated kinases) and CLKs (CDC-like kinases) . These kinases are considered promising therapeutic targets for several diseases, including Alzheimer's disease, Down syndrome, and cancer . Recent research has focused on synthesizing and evaluating novel this compound analogs for anti-cancer applications. Studies have demonstrated that certain derivatives, including thiazolidinone and carborane-based compounds, exhibit promising in vitro cytotoxic activity against a range of human cancer cell lines, such as breast adenocarcinoma (MDA-MB-468), colorectal carcinoma (SW480), and hepatocellular carcinoma (Mahlavu) . One such carborane derivative was reported to show potent activity with IC50 values as low as 4.7 µM against the SW480 cell line . Researchers value this compound as a versatile starting point for generating chemical diversity and exploring structure-activity relationships in the search for new therapeutic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O3 B1249411 leucettamine B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

IUPAC Name

(5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one

InChI

InChI=1S/C12H11N3O3/c1-15-11(16)8(14-12(15)13)4-7-2-3-9-10(5-7)18-6-17-9/h2-5H,6H2,1H3,(H2,13,14)/b8-4-

InChI Key

PKEDBIGNILOTHW-YWEYNIOJSA-N

SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/N=C1N

Canonical SMILES

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)N=C1N

Synonyms

leucettamine B

Origin of Product

United States

Origin, Isolation, and Structural Elucidation Methodologies of Leucettamine B

Biological Source and Ecological Niche of Leucettamine B

This compound is produced by the marine sponge Leucetta microraphis. This organism belongs to the class Calcarea, a group of sponges characterized by a skeleton made of calcium carbonate spicules.

Leucetta microraphis is typically found in the Indo-Pacific Ocean, the Western Atlantic, and the Mediterranean Sea. Its ecological niche is primarily on rocky bottoms and reefs in shallow waters, at depths ranging from 15 to 35 meters. In locations like French Polynesia, it has been observed on the rocky slopes of reef passes. The sponge itself is a filter-feeder, consuming planktonic microorganisms.

Morphologically, Leucetta microraphis can be massive and convoluted, often forming thick, encrusting lobes. Its color in life varies, presenting as white, grey, yellow, or greenish, and sometimes as a pinkish-red or brown hue with lighter-colored rims. The texture is firm and the surface is generally smooth. As a hermaphroditic species, it reproduces sexually by releasing gametes into the water column, leading to free-swimming larvae that eventually settle on a suitable substrate to grow into new sponges.

CharacteristicDescription
Phylum Porifera
Class Calcarea
Family Leucettidae
Species Leucetta microraphis
Geographic Distribution Indo-Pacific, Western Atlantic, Mediterranean
Habitat Rocky bottoms, shallow reefs (15-35m depth)
Morphology Massive, convoluted, lobate
Color White, grey, yellow, greenish, pinkish-red
Feeding Filter-feeder (planktonic microorganisms)

Methodologies for the Isolation and Purification of this compound from Natural Sources

The isolation of this compound from its natural source, Leucetta microraphis, is a multi-step process involving extraction and chromatographic separation. The initial step involves the collection of the sponge, which is then typically preserved, often in an ethanol-water mixture, and subsequently freeze-dried to remove all water.

The dried sponge material is then subjected to solvent extraction. This is a crucial step designed to draw out the desired chemical constituents from the biomass. Following extraction, the crude extract, which contains a complex mixture of various compounds, undergoes a series of purification steps.

Chromatography is the primary technique used for this purification. While specific details from the original isolation can vary, the general process involves partitioning the crude extract between different solvents and then using column chromatography to separate the components based on their polarity and size. High-Performance Liquid Chromatography (HPLC), particularly semi-preparative HPLC, is often employed in the final stages to achieve a high degree of purity, yielding this compound as an isolated compound suitable for structural analysis.

Advanced Spectroscopic and Crystallographic Techniques Utilized for the Structural Elucidation of this compound

The determination of the precise molecular structure of this compound was accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the compound's molecular formula, the connectivity of its atoms, and its three-dimensional arrangement.

Mass Spectrometry (MS) was used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the molecular formula, C₁₂H₁₁N₃O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy was the principal tool used to map out the atom-to-atom connectivity of the molecule.

¹H NMR (Proton NMR) identifies the number and types of hydrogen atoms in the molecule and their neighboring atoms.

¹³C NMR (Carbon NMR) determines the number and types of carbon atoms.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity between protons and carbons, allowing researchers to piece together the imidazole (B134444) and benzodioxole ring systems.

A critical aspect of this compound's structure is the stereochemistry of the exocyclic double bond (the bond connecting the imidazole ring to the benzodioxole moiety). This was determined to be in the Z configuration. This assignment is typically achieved using the Nuclear Overhauser Effect (NOE) . An NOE experiment detects protons that are close to each other in space. For this compound, an NOE correlation between the vinyl proton and protons on the imidazole ring would confirm the Z geometry. The established IUPAC name for the compound is (5Z)-2-amino-5-(1,3-benzodioxol-5-ylmethylidene)-3-methylimidazol-4-one, which explicitly defines this stereochemistry.

While X-ray Crystallography provides the most definitive three-dimensional structure and stereochemical assignment, its use requires the compound to be in a crystalline form. Although it is a standard technique for such determinations, specific crystallographic data for the initial elucidation of this compound is not as prominently reported as the spectroscopic data.

TechniquePurpose in this compound ElucidationKey Findings
Mass Spectrometry Determination of molecular weight and formula.Molecular Formula: C₁₂H₁₁N₃O₃
¹H and ¹³C NMR Mapping the carbon-hydrogen framework.Identified imidazole and benzodioxole moieties.
2D NMR (COSY, HMBC) Establishing atom connectivity.Confirmed the linkage between the two ring systems.
NOE Spectroscopy Determining stereochemistry.Established the Z configuration of the exocyclic double bond.

Biosynthetic Pathways and Precursor Studies of Leucettamine B

Proposed Biosynthetic Hypotheses for Leucettamine B

While a definitive biosynthetic pathway for 2-aminoimidazole alkaloids like this compound has not been experimentally confirmed, several scientifically plausible hypotheses exist. rsc.org The central structure of these alkaloids is the 2-aminoimidazole ring, and its origin is a key puzzle. rsc.org

The most prominent hypothesis suggests that the biosynthesis originates from common proteinogenic amino acids. nih.gov Specifically, the amino acid arginine is considered a likely precursor for the 2-aminoimidazole ring due to its guanidinium (B1211019) group, which is structurally analogous to the guanidine (B92328) core of the 2-aminoimidazole moiety. This proposal is supported by the fact that the 2-aminoimidazole heterocycle can be considered a direct biosynthetic precursor to other related compounds. researchgate.net

Another part of the this compound structure is the isoquinoline (B145761) group. This component is hypothesized to derive from another amino acid, tyrosine. The formation of such structures in other alkaloids often involves a key chemical reaction known as the Pictet-Spengler condensation. In the case of this compound, this would likely involve an intermediate derived from tyrosine, such as dopamine, reacting with a suitable aldehyde.

A plausible, though unconfirmed, biosynthetic route for a related macrocyclic alkaloid, leucettazole, suggests that it could be formed from the dimerization of a this compound-like monomer. mdpi.comresearchgate.net This points to this compound itself being a key intermediate or building block in the biosynthesis of more complex related natural products. mdpi.com

Identification of Putative Biosynthetic Precursors and Intermediates

Identifying the specific molecules that serve as precursors and intermediates in the this compound pathway is crucial for confirming the proposed biosynthetic hypotheses. The primary method for this is the use of isotopic labeling studies, where atoms in a suspected precursor molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N). ias.ac.in Scientists can then track these labels to see if they are incorporated into the final natural product. ias.ac.inisotope.com

While specific labeling studies for this compound are not widely reported, research on related pyrrole-2-aminoimidazole (P-2-AI) alkaloids has provided strong evidence for the involvement of amino acid precursors. nih.gov For this family of compounds, it is hypothesized that they originate from building blocks like clathrodin (B1669156) and oroidin, which are themselves believed to derive from proteinogenic amino acids. nih.gov

Based on the biosynthesis of other well-understood alkaloids, a list of putative precursors for this compound can be proposed. These molecules are the logical starting points and intermediates for the construction of its unique chemical scaffold.

Putative Precursor/Intermediate Proposed Role in Biosynthesis Basis for Hypothesis
L-ArginineSource of the 2-aminoimidazole ringStructural similarity and role in the biosynthesis of other guanidine-containing natural products. nih.gov
L-TyrosinePrecursor to the isoquinoline moietyCommon precursor for isoquinoline alkaloids via the shikimate pathway. imperial.ac.uk
DopamineIntermediate from L-tyrosineFormed by the decarboxylation of L-DOPA (a tyrosine derivative); a known precursor in many isoquinoline syntheses.
Phenylpyruvic Acid derivativePutative aldehyde partnerA phenylpyruvic acid derivative has been proposed as a precursor for related 2-aminoimidazole alkaloids. rsc.org

Chemoenzymatic and Synthetic Biology Approaches to Elucidate or Replicate this compound Biosynthesis

The challenges of studying biosynthetic pathways directly within marine sponges—such as their slow growth and the complexity of their symbiotic relationships—have led researchers to explore laboratory-based solutions. nih.govpreprints.org Chemoenzymatic synthesis and synthetic biology offer powerful alternatives for both studying and producing this compound and other marine natural products. preprints.orgnih.govresearchgate.net

Chemoenzymatic synthesis combines traditional chemical reactions with biological catalysts (enzymes) to perform specific, often difficult, transformations. nih.govresearchgate.net This approach allows scientists to test individual steps of a proposed biosynthetic pathway in a controlled manner. rsc.orgrsc.org For example, enzymes could be used to catalyze the key cyclization of arginine to form the 2-aminoimidazole ring or the Pictet-Spengler reaction to build the isoquinoline core. researchgate.net This strategy not only helps to validate biosynthetic hypotheses but also provides a route to synthesize analogs of the natural product for further study. nih.gov

Synthetic biology aims to go a step further by transferring the entire set of genes responsible for producing a natural product from the original organism into a more manageable host, such as E. coli or yeast. preprints.orgnih.gov This involves identifying the biosynthetic gene cluster (BGC) for this compound within the sponge's genome or its microbial symbionts. mdpi.com Although this BGC has not yet been identified, advances in genome mining and metagenomics are making the discovery of such pathways increasingly feasible. preprints.orgnih.gov Successfully reconstructing the pathway in a heterologous host would provide a scalable and sustainable source of this compound, overcoming the supply limitations from its natural source and enabling more extensive research into its potential applications. preprints.org

Synthetic Chemistry of Leucettamine B and Its Analogs

Semisynthesis Strategies for Leucettamine B and Related Compounds

While the primary focus has been on the total synthesis of this compound, semisynthetic approaches have also been explored, particularly in the generation of derivatives from advanced synthetic intermediates or related natural products. For instance, derivatives of this compound have been synthesized and shown to inhibit protein kinase activity. mdpi.com The development of families of kinase inhibitors, such as Leucettines and Leucettinibs, often involves the modification of a core scaffold that is synthetically accessible, which can be considered a semisynthetic approach starting from a common precursor. nih.govacs.orgnih.govresearchgate.net

Total Synthesis Methodologies for this compound

The total synthesis of this compound has been a subject of considerable interest, leading to the development of several distinct and innovative synthetic routes. These methodologies often address the key challenges of constructing the 2-aminoimidazolone core and controlling the stereochemistry of the exocyclic double bond.

Retrosynthetic Analysis and Key Strategic Disconnections

A common retrosynthetic strategy for this compound involves disconnecting the molecule at the 2-aminoimidazolone ring. This central heterocyclic core is typically the most complex part to assemble. Key disconnections often focus on the formation of the C4=C5 double bond and the construction of the imidazolone (B8795221) ring itself.

One prominent approach disconnects the 2-aminoimidazolone to a precursor such as a thiohydantoin. core.ac.ukgriffith.edu.au This thiohydantoin can be further broken down into simpler starting materials like an amino acid ester and an isothiocyanate. Another key disconnection strategy involves the formation of the exocyclic double bond via a condensation reaction, such as a Knoevenagel or Aldol condensation, between a 2-aminoimidazolone precursor and an appropriate aldehyde. core.ac.uknih.govresearchgate.net

Stereochemical Control and Asymmetric Synthesis Approaches

A crucial aspect of the total synthesis of this compound is the control of the Z-configuration of the exocyclic double bond at the 4-position of the imidazolone ring. tandfonline.comtandfonline.com Several synthetic methods have been developed to achieve this stereoselectivity. For instance, X-ray diffraction studies of synthesized this compound have confirmed the Z-configuration of the double bond. tandfonline.comtandfonline.comresearchgate.net

Some synthetic routes achieve stereoselectivity through the reaction conditions, while others rely on the inherent stereochemical preferences of the chosen intermediates. lookchem.com Asymmetric synthesis approaches have also been explored to control the stereochemistry of more complex analogs of this compound. acs.orgrsc.org

Representative Synthetic Routes

Several notable synthetic routes have been successfully employed to synthesize this compound and its analogs. These include:

β-Lactam Rearrangement: A novel synthetic method involves a base-promoted rearrangement of a β-lactam into the imidazolone ring of this compound. tandfonline.comtandfonline.comresearchgate.net This approach provides high yields and has been used to synthesize both this compound and C. tandfonline.comtandfonline.comresearchgate.net The key step is the transformation of a 3-amino-β-lactam guanidine (B92328) to a 2-aminoimidazolone. researchgate.net

Glycocyamidine Methodology: This method utilizes the condensation of glycocyamidine or its derivatives with an aldehyde in the presence of sodium acetate (B1210297) and acetic acid. core.ac.ukgriffith.edu.auunistra.fr This approach is advantageous as it often requires no protection chemistry and can be performed in a single step. core.ac.uk While this method has been used to successfully synthesize this compound, it can sometimes result in a mixture of Z and E isomers. core.ac.ukgriffith.edu.au

Knoevenagel Condensation: The Knoevenagel condensation of an active methylene (B1212753) compound, such as a hydantoin (B18101) or thiohydantoin derivative, with an aldehyde is a widely used method for forming the exocyclic double bond in this compound and its analogs. nih.govresearchgate.netdntb.gov.uasigmaaldrich.com Microwave-assisted Knoevenagel condensations have been shown to be efficient and can proceed in a solvent-free environment. nih.govresearchgate.netdntb.gov.ua

Innovations and Challenges in the Total Synthesis of this compound

Innovations in the total synthesis of this compound include the development of one-pot protocols and the use of microwave irradiation to accelerate reactions and improve yields. nih.govacs.org For instance, a one-pot synthesis of this compound has been developed based on a chemoselective protocol for constructing the thioxoimidazolidinone and aminoimidazolone frameworks. nih.gov

Despite these advances, challenges remain. The selective synthesis of the desired Z-isomer of the exocyclic double bond can still be an issue in some synthetic routes. core.ac.ukgriffith.edu.au Furthermore, the development of more efficient and scalable syntheses is crucial for the large-scale production of this compound and its analogs for further biological evaluation.

Design and Synthesis of this compound Analogs and Derivatives

The natural product this compound has served as a lead compound for the design and synthesis of a vast number of analogs and derivatives with the aim of improving their biological activity and kinase selectivity. nih.govacs.orgnih.govresearchgate.netru.nlresearchgate.netekb.egedelris.comekb.eg

Two prominent families of this compound analogs are the Leucettines and Leucettinibs . nih.govacs.orgnih.govresearchgate.netru.nlresearchgate.net

Leucettines: This family of kinase inhibitors was developed through a stepwise synthesis of analogs starting from the natural structure of this compound. nih.gov Guided by activity testing, this optimization led to potent inhibitors of cdc2-like kinases (CLKs) and dual-specificity, tyrosine-phosphorylation-regulated kinases (DYRKs). nih.govedelris.com

Leucettinibs: These are a second generation of this compound analogs, developed to be potent inhibitors of DYRK/CLK kinases. acs.orgnih.govresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted on a large number of synthesized leucettinibs, leading to the identification of subnanomolar inhibitors. acs.orgnih.gov For example, 186 N2-substituted 2-aminoimidazolin-4-ones bearing a benzothiazol-6-ylmethylene were synthesized and characterized as leucettinibs. acs.orgnih.govresearchgate.net

The synthesis of these analogs often involves the modification of different parts of the this compound scaffold, including the 2-amino group, the imidazolone core, and the arylmethylene substituent. For example, new derivatives of this compound have been prepared by reductive amination of an amino derivative of this compound. nih.gov Additionally, carborane-based analogs of this compound have been synthesized and evaluated for their anticancer activity. nih.gov

The design and synthesis of these analogs have been guided by computational modeling and co-crystallization studies with their target kinases, providing valuable insights into the structural requirements for potent and selective inhibition. acs.orgnih.govresearchgate.net

Rational Design Principles for Structural Modification and Library Generation

The journey from the natural product this compound to highly potent kinase inhibitors was driven by rational design principles and systematic structure-activity relationship (SAR) studies. ru.nl this compound itself was identified as an initial "hit" compound from a large-scale screening of small molecules against the kinase DYRK1A. ru.nlresearchgate.net This discovery prompted the synthesis of over 500 analogs, collectively known as "Leucettines," to optimize its inhibitory activity. ru.nlresearchgate.net

A primary strategy involved modifying key positions on the this compound scaffold. SAR studies revealed that methylation at the N3 position, as seen in the original natural product, actually reduced the potency of the compounds. ru.nl Consequently, many synthetic efforts focused on analogs with an unsubstituted N3 position.

Another key area for modification was the exocyclic benzylidene moiety. Systematic replacement of the benzo[d] acs.orgdntb.gov.uadioxole group of this compound with other heteroaryl systems led to significant improvements in potency. The most successful substitutions included benzothiazol-6-ylmethylene and benzoxazol-6-ylmethylene, which yielded highly potent compounds. ru.nl

Structural hybridization was also employed as a rational design strategy. In one approach, the benzo[d] acs.orgdntb.gov.uadioxole moiety of this compound was combined with the pyrimidine (B1678525) scaffold of another marine natural product, Meridianin E. nih.gov This created a new class of hybrid molecules with the goal of developing multi-kinase inhibitors. nih.gov The design of these libraries is a deliberate process aimed at exploring the chemical space around the parent molecule to enhance potency and selectivity against specific kinase targets. acs.orgnih.gov

Compound/SeriesModification from this compound ScaffoldImpact on Kinase InhibitionSource
DE 2 Replacement of the N-methyl group with an ethylenediamine (B42938) moiety.Resulted in improved inhibition of GSK-3α/β (IC50 = 1.4 µM) compared to this compound (IC50 = 15 µM). acs.orgnih.gov
DE 3 (Leucettine) Replacement of the N-methyl group with an aminobenzene moiety.Became a multi-kinase inhibitor active against DYRK1A, CLK1, and GSK-3α/β with IC50 values in the nM to low µM range. Most active against CLK1 (IC50 = 15 nM). acs.orgnih.gov
Leucettinibs Replacement of the benzo[d] acs.orgdntb.gov.uadioxole with benzothiazol-6-ylmethylene or benzoxazol-6-ylmethylene.Provided the most potent compounds in a second-generation library. ru.nl
Meridianin/Leucettamine Hybrids Hybridization of the benzo[d] acs.orgdntb.gov.uadioxole moiety with the pyrimidine core of Meridianin E.Created novel multi-kinase inhibitors, with compound 5g showing potent inhibition of FMS, LCK, and LYN kinases (IC50 = 110, 87.7, and 169 nM, respectively). nih.gov

Synthetic Methodologies for this compound Derivative Libraries (e.g., microwave-assisted synthesis)

The generation of extensive libraries of this compound analogs has been greatly facilitated by the development of efficient synthetic methodologies, particularly those utilizing microwave irradiation. nih.govdoaj.org Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often solvent-free conditions, aligning with the principles of green chemistry. researchgate.netresearchgate.net

A common and effective strategy for synthesizing this compound derivatives involves a multi-step, convergent route. One key step is the Knoevenagel condensation. nih.gov Another pivotal reaction is the sulfur/nitrogen displacement on a 2-ethylthio-5-arylidene-imidazolone intermediate. nih.govresearchgate.net In this reaction, the ethylthio group is displaced by a variety of primary amines under solvent-free microwave irradiation to furnish the desired 2-amino-imidazolone core of the Leucettamine analogs. nih.govresearchgate.net This method has been successfully applied to generate libraries of derivatives by using a diverse set of functionalized polar primary amines. researchgate.net

For instance, new derivatives were prepared in five steps, where the crucial step was the solvent-free microwave irradiation of (5Z)-5-benzo acs.orgdntb.gov.ua-dioxo-5-ylmethylene-2-ethylsulfanyl-3,5-dihydroimidazol-4-one with a mono-protected ethylenediamine. nih.gov Subsequent deprotection and reductive amination led to a variety of new analogs. nih.gov This general and efficient protocol allows for the creation of a focused library of compounds in moderate to excellent yields and reasonable reaction times. researchgate.net

Reaction TypeReactantsConditionsProduct YieldSource
Sulfur/Nitrogen Displacement 2-ethylthio-5-arylidene-imidazolone and various functionalized polar primary amines.Solvent-free, microwave irradiation, 30-100 minutes.33-92% researchgate.net
Amide Coupling Pre-final amine, appropriate carboxylic acid, HATU, DIPEA in DMF.Microwave irradiation at 120 °C for 1 hour.Not specified, but used for final step in hybrid synthesis. nih.gov
Imine Formation Benzaldehyde derivatives and n-propylamine.Microwave irradiation at 60 °C for 30 minutes.Not specified, used as an intermediate step. mdpi.com
Knoevenagel Condensation Not specified.Microwave reactor.Used to synthesize a new class of analogs. nih.gov

Structure-Guided Synthesis Approaches for Optimized Analogs

The optimization of this compound analogs has been significantly enhanced by structure-guided synthesis, where three-dimensional structural information of the target kinase is used to design more potent and selective inhibitors. This approach relies heavily on techniques like X-ray crystallography and computational molecular modeling to understand how a ligand binds to its target protein. acs.orgnih.gov

A pivotal breakthrough in the development of the Leucettine family was the co-crystallization of an optimized analog, Leucettine L41, with the kinase CLK3. acs.orgnih.govresearchgate.net The resulting crystal structure provided a detailed view of the inhibitor within the ATP-binding pocket, revealing key interactions with specific amino acid residues. acs.orgnih.gov This structural insight is invaluable for designing new analogs with modifications that can strengthen these interactions or form new ones, thereby improving binding affinity and selectivity. Leucettine L41 was also co-crystallized with CLK1. researchgate.net

Molecular docking studies have also played a crucial role. For the Meridianin-Leucettamine hybrids, docking simulations were performed with target kinases (FMS, LCK, LYN, and DAPK1) to rationalize the observed biological activities and understand the binding modes of the designed compounds. nih.gov Similarly, in the development of the Leucettinib series, in silico modeling of compounds into the ATP-binding site of DYRK1A was used to guide the synthetic efforts. ru.nl

Furthermore, comparative structural analysis between different kinases can reveal subtle differences in their ATP-binding pockets that can be exploited for designing selective inhibitors. For example, analysis of the CLK subfamily showed a key difference at the DFG-1 position (a component of the activation loop), where CLK1/2/4 have a valine residue while CLK3 has a smaller alanine. acs.org Understanding how inhibitors interact with this variable residue provides a clear rationale for developing subfamily-selective inhibitors through targeted synthetic modifications. acs.org

Preclinical Biological Activities and Therapeutic Potential of Leucettamine B

Kinase Inhibitory Activities of Leucettamine B and its Analogs

This compound and its derivatives have demonstrated notable inhibitory activity against several families of protein kinases, which are crucial regulators of numerous cellular processes. mdpi.comacs.orgresearchgate.net The initial discovery of this compound as a kinase inhibitor, albeit modest, served as the catalyst for extensive medicinal chemistry efforts to optimize its potency and selectivity. mdpi.comnih.gov

Inhibition of Dual-Specificity Tyrosine Phosphorylation-Regulated Kinases (DYRKs: DYRK1A, DYRK1B, DYRK2, DYRK3)

This compound exhibits inhibitory activity against members of the DYRK family, with reported IC50 values of 2.8 µM for DYRK1A and 1.5 µM for DYRK2. nih.govresearchgate.net The DYRKs, particularly DYRK1A, are implicated in a range of pathologies, including Down syndrome and Alzheimer's disease, making them attractive therapeutic targets. ru.nlresearchgate.net

The development of this compound analogs, the leucettines, led to compounds with significantly enhanced potency. For instance, leucettine L41 is a potent inhibitor of DYRK1A. mdpi.comresearchgate.net Further optimization resulted in the leucettinib series, with some compounds demonstrating subnanomolar IC50 values against DYRK1A and DYRK1B. acs.orgedelris.com The structure-activity relationship (SAR) studies of these analogs have revealed that the inhibitory profile for DYRK1A often correlates with that for DYRK1B and DYRK2. acs.orgedelris.com

CompoundDYRK1A (IC50)DYRK2 (IC50)Source
This compound2.8 µM1.5 µM nih.govresearchgate.net

Inhibition of Cdc2-like Kinases (CLKs: CLK1, CLK3, CLK4)

This compound has also been identified as an inhibitor of the CLK family, with IC50 values of 0.40 µM for CLK1 and 6.4 µM for CLK3. nih.govresearchgate.net The CLKs are involved in the regulation of pre-mRNA splicing, and their inhibition represents a potential therapeutic strategy for various diseases. perha-pharma.fr

Similar to the trend observed with DYRKs, the synthetic analogs of this compound show improved inhibitory activity against CLKs. mdpi.comacs.org Leucettines and leucettinibs have been shown to be potent inhibitors of CLK1 and CLK4, with the SAR for these kinases often mirroring that of the DYRKs. acs.orgresearchgate.netacs.orgedelris.com For example, some leucettinib compounds have displayed potent inhibition of CLK1, with IC50 values in the nanomolar range. acs.org

CompoundCLK1 (IC50)CLK3 (IC50)Source
This compound0.40 µM6.4 µM nih.govresearchgate.net

Modulation of Glycogen Synthase Kinase-3 (GSK-3) Activity

This compound has been reported to inhibit Glycogen Synthase Kinase-3 (GSK-3) with an IC50 value of 15 µM. researchgate.net GSK-3 is a key enzyme in numerous signaling pathways and is implicated in various diseases, including neurodegenerative disorders and cancer. elifesciences.org

The optimization of the leucettamine scaffold has led to analogs with enhanced GSK-3 inhibitory activity. For instance, leucettine L41 inhibits GSK-3α and GSK-3β with IC50 values of 0.21 µM and 0.38 µM, respectively. researchgate.net However, some studies have shown that while certain leucettines inhibit recombinant GSK-3, they may not inhibit its activity within cellular contexts. researchgate.net

CompoundGSK-3 (IC50)Source
This compound15 µM researchgate.net

Inhibition of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase 5 (CDK5)

The inhibitory profile of this compound extends to other kinases, including Casein Kinase 1 (CK1) and Cyclin-Dependent Kinase 5 (CDK5). While specific IC50 values for this compound against these kinases are not extensively detailed in the provided context, the broader family of related compounds, including purine (B94841) derivatives structurally related to roscovitine, have shown activity against CK1 and CDK5. nih.gov Some of these compounds exhibit potent inhibition of CK1 and CDK5, with IC50 values in the nanomolar range. nih.gov The development of this compound analogs has also considered these kinases as potential targets. dntb.gov.ua

Anticancer Efficacy in In Vitro Cell Line Models

The kinase inhibitory properties of this compound and its derivatives have prompted investigations into their potential as anticancer agents. scispace.comnih.gov

Cytotoxic and Antiproliferative Effects across Diverse Cancer Cell Lines

Analogs of this compound have demonstrated cytotoxic and antiproliferative effects in various cancer cell lines. nih.gov For example, a carborane derivative of a this compound analog showed low micromolar IC50 values against the SW480 colon cancer cell line (4.7 µM) and the Mahlavu liver cancer cell line (6.6 µM). nih.gov Another derivative exhibited an IC50 value of 7.5 µM against the SW480 cell line. nih.gov These findings suggest that the this compound scaffold holds promise for the development of novel anticancer therapies. nih.gov

CompoundCell LineIC50Source
Carborane derivative (49)SW480 (Colon Cancer)4.7 µM nih.gov
Carborane derivative (49)Mahlavu (Liver Cancer)6.6 µM nih.gov
Pyrrolidine derivative (31)SW480 (Colon Cancer)7.5 µM nih.gov

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

This compound and its derivatives have demonstrated the ability to influence fundamental cellular processes such as apoptosis and cell cycle progression. Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. The cell cycle is the series of events that take place in a cell leading to its division and duplication. Dysregulation of these processes is a hallmark of diseases like cancer.

Studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells. This process is often characterized by morphological changes, such as cell shrinkage and chromatin condensation, and biochemical events like the activation of caspases, which are key executioner proteins in the apoptotic pathway. For instance, some stilbenoid compounds, which share some functional similarities with molecules being investigated alongside this compound, have been shown to induce apoptosis by elevating the expression of the pro-apoptotic protein p53 and the cyclin-dependent kinase inhibitor p21. This leads to the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.

In addition to inducing apoptosis, this compound analogues have been observed to cause cell cycle arrest, a halt in the cell division process. This arrest can occur at different phases of the cell cycle, such as the G0/G1 or G2/M phase. Cell cycle arrest is a key mechanism to prevent the proliferation of abnormal cells. For example, some compounds can induce G2/M phase arrest by down-regulating checkpoint proteins like cyclin B1. The induction of cell cycle arrest is often a precursor to apoptosis.

The mechanism of cell cycle arrest can involve the modulation of cyclin-dependent kinases (CDKs) and their inhibitors (CDKIs). For example, an increase in the expression of CDKIs like p16 and p27, and a decrease in the expression of CDKs like Cdk2 and Cdk4, and cyclins D1 and E, have been observed with compounds that induce G0/G1 arrest.

Table 1: Effects of this compound Analogs and Other Compounds on Apoptosis and Cell Cycle

Compound/Analog Effect Mechanism Cell Line
This compound Analog Cell cycle arrest, Apoptosis Not specified Not specified
Stilbenoid (BCS) G2/M phase arrest, Apoptosis ↑p53, ↑p21, ↓cyclin B1, cytochrome c release Human lung cancer (A549)
Sinkiangenone B G0/G1 phase arrest, Apoptosis ↑p16, ↑p27, ↓p53, ↓Cdk2, ↓Cdk4, ↓cyclin D1, ↓cyclin E Gastric cancer (AGS)
L-asparaginase G1 phase arrest, Apoptosis DNA strand breaks Murine leukemia (L5178Y)
Erythraline G2/M phase arrest, Apoptosis Caspase-independent Cervical cancer (SiHa)

Efficacy in In Vivo Animal Models of Disease

The therapeutic potential of this compound and its derivatives has been investigated in various animal models of disease, particularly in the context of neurological disorders.

Correction of Cognitive Deficits in Neurological Disease Models (e.g., Down Syndrome Mouse Models)

A significant area of research has focused on the potential of this compound derivatives, particularly Leucettines, to ameliorate cognitive deficits in animal models of Down syndrome (DS). Down syndrome is associated with the overexpression of the DYRK1A gene, which leads to cognitive impairments. This compound and its more potent synthetic analogs, known as Leucettines, are inhibitors of DYRK1A.

One such analog, Leucettine L41, has been shown to rescue cognitive deficits in mouse models of Down syndrome. These findings have paved the way for the development of second-generation analogs, called Leucettinibs, with improved properties. Leucettinib-21, a lead candidate from this class, has undergone extensive preclinical evaluation and has entered clinical trials for Down syndrome and Alzheimer's disease.

Modulation of Relevant Biological Pathways in Animal Models

The therapeutic effects of this compound derivatives in animal models are attributed to their ability to modulate specific biological pathways. The primary target of these compounds in the context of neurological disorders is the DYRK1A kinase. By inhibiting the overactive DYRK1A, these compounds can normalize downstream signaling pathways that are crucial for neuronal function and plasticity.

For example, DYRK1A is known to phosphorylate several proteins involved in synaptic function and neuronal development. Inhibition of DYRK1A by Leucettines and Leucettinibs is thought to restore the normal phosphorylation state of these substrates, thereby improving cognitive function.

Other Reported Preclinical Biological Activities of this compound

Beyond its effects on apoptosis, cell cycle, and neurological disease models, this compound has been reported to possess other promising preclinical biological activities.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

There is limited but emerging evidence suggesting that this compound and its derivatives may have antimicrobial properties. Some studies have investigated the potential of these compounds against various pathogens. While detailed studies on the antibacterial and antifungal spectrum of this compound are not extensively available in the provided search results, the general class of marine alkaloids to which it belongs is known for a wide range of bioactivities, including antimicrobial effects. One study mentions the potential anticancer activity of a series of this compound synthesized derivatives, but does not elaborate on antimicrobial action.

Correction of Cognitive Deficits in Neurological Disease Models (e.g., Down Syndrome Mouse Models)

A significant body of research has focused on the utility of this compound derivatives, known as leucettines, in addressing the cognitive impairments associated with Down syndrome (DS). DS is characterized by the triplication of chromosome 21, leading to the overexpression of several genes, including DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). This overexpression is strongly implicated in the cognitive deficits observed in individuals with DS.

This compound was the starting point for the synthesis of a large family of analogues called Leucettines. One such derivative, Leucettine L41, has demonstrated the ability to rescue recognition memory deficits in multiple mouse models of DS, including the Tg(Dyrk1a), Ts65Dn, and Dp1Yey models. Daily intraperitoneal treatment with Leucettine L41 for 19 days was shown to normalize DYRK1A kinase activity in the brains of these mice, bringing it down to levels comparable to wild-type controls. This normalization of enzyme activity was directly correlated with the correction of cognitive impairments, as assessed by the Novel Object Recognition (NOR) test.

Further development has led to a second generation of this compound analogs known as Leucettinibs. Leucettinib-21, a lead candidate from this series, has shown efficacy in correcting memory disorders in the Ts65Dn mouse model of DS. These promising preclinical findings have supported the advancement of Leucettinib-21 into Phase 1 clinical trials for both Down syndrome and Alzheimer's disease.

It is important to note that while leucettines like L41 effectively rescued recognition memory, they did not show a restorative effect on working memory or place memory in the tested paradigms.

Table 3: Efficacy of this compound Derivatives in Down Syndrome Mouse Models

Compound Mouse Model Effect on Cognition Duration of Treatment Reference
Leucettine L41 Tg(Dyrk1a), Ts65Dn, Dp1Yey Rescue of recognition memory deficits 19 days
Leucettinib-21 Ts65Dn Correction of memory disorders Not specified

Modulation of Relevant Biological Pathways in Animal Models

The therapeutic effects of this compound derivatives in animal models of neurological disorders are primarily attributed to their ability to modulate the activity of the DYRK1A kinase. In DS mouse models, the overexpression of Dyrk1a leads to a roughly 1.5 to 1.8-fold increase in DYRK1A kinase activity in the brain. Treatment with Leucettine L41 has been shown to reduce this hyperactivity, effectively normalizing the enzyme's function.

The inhibition of DYRK1A by these compounds has downstream consequences on various cellular pathways. DYRK1A is known to phosphorylate a number of proteins involved in crucial neuronal processes, including synaptic function and cytoskeletal organization. Quantitative phosphoproteomic studies have revealed that treatment with Leucettine L41 reverses the abnormal phosphorylation of key synaptic and cytoskeletal proteins, such as synapsin 1, in the brains of DS mouse models.

Furthermore, DYRK1A is involved in the regulation of the cell cycle through the phosphorylation of proteins like the cyclin-dependent kinase inhibitor KIP1. It also plays a role in the nuclear and cytoplasmic localization of transcription factors. By inhibiting DYRK1A, this compound derivatives can influence these fundamental cellular processes, contributing to the observed improvements in cognitive function. The cognitive rescue effect of these inhibitors is directly linked to their kinase inhibitory activity.

Brain functional magnetic resonance imaging (fMRI) studies have further revealed that the cognitive improvement following Leucettine L41 treatment is associated with a remodeling of functional connectivity in key brain regions involved in learning and memory.

Other Reported Preclinical Biological Activities of this compound

In addition to its well-documented effects in models of neurological disease, this compound has shown potential in other areas of preclinical research.

Antimicrobial Properties (e.g., Antibacterial, Antifungal)

Research has indicated that this compound possesses potential antibacterial and antifungal properties. As a secondary metabolite isolated from marine sponges, it belongs to a class of compounds often studied for their diverse biological activities, including antimicrobial effects. While detailed studies on its specific spectrum of activity against various bacterial and fungal strains are still emerging, initial findings suggest its potential for development as an antimicrobial agent.

Enzyme Modulation Activities Beyond Kinases (e.g., Monoamine Oxidase B)

The primary focus of research on this compound has been its potent inhibitory activity against a range of protein kinases. However, the broader enzymatic modulation profile of this compound is an area of ongoing investigation. Currently, there is no specific information available from the provided search results regarding the direct modulation of Monoamine Oxidase B (MAO-B) by this compound. The research has predominantly centered on its effects on the DYRK and CLK families of kinases.

Neurobiological Activities and Neuroprotection in Cellular Models

This compound, a natural alkaloid isolated from the marine sponge Leucetta microraphis, has been identified as a significant inhibitor of specific protein kinases, marking its primary neurobiological activity. nih.govru.nl This discovery has spurred further investigation into its potential, leading to the synthesis and evaluation of its derivatives in various cellular models of neurodegeneration. nih.govacs.org The primary neurobiological relevance of this compound and its subsequent analogues, known as leucettines, lies in their inhibition of Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs) and cdc2-like kinases (CLKs). nih.govresearchgate.net These kinase families are implicated in the pathology of neurodegenerative conditions such as Alzheimer's disease and Down syndrome. nih.govperha-pharma.com

Initial screening of a large library of compounds identified this compound as an inhibitor of the catalytic activity of recombinant DYRK1A. ru.nl Further characterization revealed its inhibitory activity against a panel of kinases. The inhibitory concentrations (IC₅₀) for this compound against several kinases are detailed below, highlighting its activity but also its comparatively lower potency than its optimized derivatives. ru.nl

Table 1: Kinase Inhibitory Activity of this compound This interactive table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound against various protein kinases.

Kinase Target IC₅₀ (nM)
DYRK1A 170
DYRK2 >10000
CLK1 1500
CK1δ/ε >10000
GSK-3α/β >10000

Data sourced from a study analyzing the inhibitory profiles of this compound and its analogues. ru.nl

The identification of this compound as a DYRK/CLK inhibitor prompted the synthesis of a series of analogues, named leucettines, to optimize potency and selectivity. acs.orgresearchgate.net One of these optimized analogues, leucettine L41, demonstrated significant neuroprotective effects in various cellular models. acs.orgresearchgate.net While these studies were conducted with the derivative rather than this compound itself, they represent a direct extension of the therapeutic potential first identified in the parent compound.

Research in cellular models has shown that leucettine L41 provides robust protection against neuronal cell death. acs.orgthieme-connect.com These findings underscore the therapeutic potential of the leucettamine scaffold, originating from this compound, in contexts of neurodegeneration.

Table 2: Neuroprotective Effects of Leucettine L41 (A this compound Analogue) in Cellular Models This interactive table details the observed neuroprotective activities of Leucettine L41 in specific cellular assays.

Cellular Model Insult/Pathology Observed Neuroprotective Effect Reference
HT22 hippocampal cells Glutamate-induced cell death Provides protection against neuronal cell death. researchgate.netthieme-connect.com researchgate.net, thieme-connect.com
Cultured rat brain slices Amyloid Precursor Protein (APP)-induced cell death Reduced neuronal cell death. nih.gov nih.gov

These studies highlight the neuroprotective potential of the leucettine family, derived from this compound. nih.govresearchgate.netthieme-connect.com

Mechanistic Investigations and Molecular Pharmacology of Leucettamine B

Identification and Validation of Molecular Targets of Leucettamine B

The marine alkaloid this compound, originally isolated from the sponge Leucetta microraphis, has been identified as a kinase inhibitor. nih.govresearchgate.net Its primary molecular targets are members of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families. uniprot.orgedelris.comedelris.comresearchgate.netnih.gov

Protein Interaction Profiling and Target Deconvolution Strategies

Initial screening of this compound against a panel of kinases revealed its inhibitory activity. researchgate.net To further elucidate its target profile, extensive investigations have been conducted on its more potent synthetic analogue, leucettine L41. researchgate.netuniprot.org KinomeScan, a competition binding assay, was used to assess the interaction of this compound and leucettine L41 with a large panel of human kinases. researchgate.netresearchgate.net This approach provided a semi-quantitative score reflecting the probability of a compound being a true binder to a particular kinase. researchgate.net

For leucettine L41, these broad screening techniques were complemented by affinity chromatography and competition affinity assays to identify potential secondary targets. researchgate.netuniprot.orgnih.gov These methods involve immobilizing the compound on a solid support and then identifying the proteins from a cell lysate that bind to it. This strategy led to the identification of unexpected potential secondary targets for leucettine L41, including Casein Kinase 2 (CK2), Ste20-like kinase (SLK), and the lipid kinase PIKfyve. researchgate.netuniprot.orgnih.gov

Target deconvolution, the process of identifying the specific molecular targets responsible for a compound's observed phenotypic effects, is a crucial step in drug discovery. researchgate.neteu-openscreen.eursc.org Methodologies like thermal proteome profiling (TPP) and the cellular thermal shift assay (CETSA) are powerful tools for target deconvolution and validating target engagement in a cellular context. eu-openscreen.euresearchgate.net While not explicitly detailed for this compound itself in the provided results, these strategies are central to understanding the full spectrum of its biological activity and that of its derivatives. eu-openscreen.euresearchgate.net

Direct Binding Studies (e.g., Cocrystallization with Kinases, Molecular Docking)

Direct binding of this compound analogues to their kinase targets has been confirmed through cocrystallization and molecular docking studies. nih.govresearchgate.netuniprot.org The analogue leucettine L41 has been successfully cocrystallized with several kinases, including DYRK1A, DYRK2, CLK3, and PIM1. researchgate.netuniprot.orgnih.govthieme-connect.comacs.org These crystal structures reveal that leucettine L41 acts as an ATP-competitive inhibitor, binding within the ATP-binding pocket of the kinases. researchgate.netacs.org Specifically, in DYRK1A and DYRK2, leucettine L41 forms key hydrogen bonds with the hinge backbone amide of Leu241 and the conserved active site lysine (B10760008) (Lys188). acs.org

Molecular docking studies have been employed to predict and rationalize the binding modes of this compound and its derivatives with various kinases, including FMS, LCK, LYN, and DAPK1. nih.gov These computational models help to understand how structural modifications affect the inhibitory activity of the compounds. nih.gov For instance, docking studies of a hybrid molecule incorporating the benzo[d] nih.govedelris.comdioxole moiety of this compound provided insights into its interactions within the active sites of these kinases. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways, primarily through the inhibition of their target kinases.

Impact on Kinase Cascades and Signal Transduction Networks

The primary targets of this compound, the DYRK and CLK kinases, are key regulators of several signaling cascades. edelris.comedelris.com By inhibiting these kinases, this compound and its analogues can influence downstream signaling events. For example, DYRK1A is involved in the regulation of the Ras/RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation and differentiation. biorxiv.org Inhibition of DYRK1A can therefore impact the activity of this pathway. researchgate.net

Effects on Gene Expression and Proteomic Profiles

The inhibition of CLK kinases by this compound derivatives has a direct impact on gene expression through the modulation of pre-mRNA splicing. researchgate.netresearchgate.netnih.gov CLKs are known to phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome. researchgate.netresearchgate.netthieme-connect.comnih.gov Inhibition of CLKs by leucettine L41 leads to altered phosphorylation of SR proteins and subsequent changes in alternative splicing patterns. researchgate.netresearchgate.netthieme-connect.comnih.gov This has been demonstrated in cell-based reporter systems. researchgate.netnih.gov

Furthermore, studies on the effects of DYRK1A inhibition by leucettine L41 have utilized proteomic and phosphoproteomic analyses to gain a global view of the regulated pathways. researchgate.net These studies have revealed that DYRK1A inhibition can lead to changes in the phosphorylation status of numerous proteins, including those involved in cell cycle regulation. researchgate.net For example, inhibition of DYRK1A was shown to decrease the phosphorylation of cyclin D1. researchgate.net

Modulation of Key Cellular Processes (e.g., Cell Cycle Progression, Apoptosis, Autophagy, Pre-mRNA Splicing)

The modulation of kinase signaling by this compound and its derivatives translates into effects on fundamental cellular processes.

Cell Cycle Progression: DYRK1A plays a role in regulating the cell cycle. researchgate.net Its inhibition can affect the expression of cell cycle regulators and lead to cell cycle arrest. researchgate.netatlasgeneticsoncology.orgnih.govfrontiersin.org For instance, inhibition of DYRK1A has been shown to increase the expression of G1/S phase regulators while decreasing the expression of G2/M regulators, leading to an accumulation of cells in the G1/S phase. researchgate.net

Apoptosis: The impact of this compound derivatives on apoptosis, or programmed cell death, has been investigated. researchgate.net

Autophagy: Leucettine L41 has been shown to induce autophagy in an mTOR-dependent manner. nih.govresearchgate.net This effect is thought to be primarily mediated through the inhibition of CLK kinases rather than DYRKs. researchgate.net

Pre-mRNA Splicing: As mentioned previously, a key mechanism of action for this compound derivatives is the modulation of pre-mRNA splicing through the inhibition of CLK kinases. researchgate.netresearchgate.netnih.govnih.gov This activity highlights their potential as tools to study and modulate this fundamental process. researchgate.netthieme-connect.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs: Correlation of Structural Features with Biological Potency and Selectivity

This compound, a marine alkaloid isolated from the sponge Leucetta microraphis, has served as a foundational scaffold for the development of a large family of kinase inhibitors known as leucettines. acs.orgnih.govru.nl Extensive structure-activity relationship (SAR) studies have been conducted on over 500 analogs, providing critical insights into the structural requirements for potent and selective inhibition of various kinases, particularly Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). acs.orgnih.govru.nl

Initial screening identified this compound as an inhibitor of DYRKs and CLKs. ru.nl Subsequent synthetic efforts focused on modifying the core 2-aminoimidazolin-4-one structure to enhance potency and selectivity. researchgate.net The SAR for DYRK1A inhibition is largely consistent across CLK1, CLK4, DYRK1B, and DYRK2, while DYRK3 and CLK3 show less sensitivity to leucettine analogs. nih.gov

Key structural modifications and their impact on activity are summarized below:

Substitution at the exocyclic amine: Modifications at this position have been a major focus. The introduction of various substituents has led to significant variations in inhibitory activity. researchgate.net For instance, replacing the N-methyl group of this compound with other moieties has been a key strategy in developing more potent analogs like Leucettine L41. ru.nl

The 5-position of the imidazolinone ring: The nature of the substituent at this position is crucial. The (Z)-isomer of certain analogs has been shown to be significantly more potent than the (E)-isomer. ru.nl For example, the (Z)-isomer of Leucettinib-21 is approximately five times more potent than its (E)-isomer. ru.nl

Methylation at N3: Methylation at the N3 position of the imidazolinone core, as seen in the natural product this compound, generally reduces the potency of the compounds. ru.nl

The benzodioxole moiety: The 1,3-benzodioxole (B145889) group attached to the 5-position of the 2-aminoimidazolin-4-one core is a critical feature for the inhibitory activity against CLK1 and DYRK1A. researchgate.net

Linker between the core and the aromatic ring: Reducing the length of the linker connecting the benzodioxole moiety to the 2-aminoimidazolin-4-one scaffold has been found to be detrimental to the inhibitory activity. researchgate.net

These SAR studies have been instrumental in the optimization of lead compounds. For example, Leucettine L41 was selected as a lead compound for in vivo studies in models of Down syndrome and Alzheimer's disease based on these extensive analyses. researchgate.net More recently, a second generation of analogs, the Leucettinibs, have been developed, with Leucettinib-21 emerging as a drug candidate. ru.nlresearchgate.net

Interactive Table of this compound Analogs and their Kinase Inhibitory Activity:

CompoundTarget KinaseIC50 (nM)Notes
This compoundDYRK1A2800Natural Product
This compoundDYRK21500
This compoundCLK1400
This compoundCLK36400
Leucettine L41DYRK1A-Optimized analog
Leucettinib-21 (Z-isomer)DYRK1A<10Second-generation analog
iso-Leucettinib-21--Inactive isomer, used as a negative control
Compound 31 SW480 (cell line)7500Anticancer activity
Compound 49 SW480 (cell line)4700Carborane derivative with anticancer activity
Compound 49 Mahlavu (cell line)6600

Identification of Pharmacophore Elements for Target Binding

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. frontiersin.orgcolumbiaiop.ac.in For this compound and its analogs, pharmacophore modeling has been a key tool in understanding their interaction with target kinases and in guiding the design of new inhibitors. researchgate.netresearchgate.net

Studies focusing on DYRK1A and DYRK2 have identified several crucial pharmacophoric features:

Hydrogen Bond Acceptors (A): Multiple hydrogen bond acceptors are consistently identified as critical. For DYRK2 inhibitors, a model with four hydrogen bond acceptors and one hydrophobic aromatic ring was developed. researchgate.net For DYRK1A inhibitors, a model featuring three hydrogen bond acceptors, one positive ionic site, and one hydrophobic aromatic ring was proposed. researchgate.net

Hydrophobic Aromatic Ring (R): The presence of a hydrophobic aromatic ring is a recurring feature in the pharmacophore models for both DYRK1A and DYRK2 inhibition. researchgate.netresearchgate.net This corresponds to the benzodioxole moiety in many potent leucettine analogs. researchgate.net

Positive Ionic Site (P): For DYRK1A, a positive ionic site is considered an important pharmacophoric feature. researchgate.net

The alignment of these pharmacophore models with the crystal structures of the kinases has provided insights into specific interactions. For example, in the DYRK2 model, two hydrogen bond acceptor sites (A3 and A4) were found to be involved in crucial interactions with the active site residues Leu231A and Lys178A. researchgate.net

The pharmacophore for leucettines can be summarized as possessing:

Three to four hydrogen bond acceptors.

One hydrophobic aromatic ring.

One positive ionic site (for DYRK1A).

These elements are considered the key structural requirements for potent inhibition of the target kinases. researchgate.netresearchgate.net The development of these models has been instrumental in predicting the activity of new analogs and in the rational design of more effective inhibitors. researchgate.net

Computational Approaches to SAR Analysis and Molecular Modeling

Computational methods have played a significant role in elucidating the structure-activity relationships of this compound analogs and in understanding their binding modes with target kinases. springernature.comspringernature.com These approaches complement experimental data and provide a deeper understanding at the molecular level.

3D-QSAR (Quantitative Structure-Activity Relationship) Modeling:

3D-QSAR studies have been successfully applied to the leucettine series to correlate the 3D properties of the molecules with their biological activities. researchgate.net These models have demonstrated excellent statistical results, with high correlation coefficients (r² > 0.95) and predictive power (Q² > 0.7), indicating their reliability for predicting the inhibitory activity of new analogs. researchgate.net The models are built upon the alignment of the compounds based on a developed pharmacophore hypothesis. researchgate.net

Molecular Docking and Crystal Structure Analysis:

Molecular docking simulations have been used to predict and analyze the binding poses of leucettine analogs within the ATP-binding pocket of their target kinases. nih.gov These studies have helped to rationalize the observed SAR data. For instance, docking studies of hybrid molecules derived from Meridianin E and this compound into the active sites of FMS, LCK, LYN, and DAPK1 kinases provided reasonable explanations for their biological activities. nih.gov

Furthermore, co-crystallization of leucettine analogs with their target kinases has provided invaluable atomic-level details of their interactions. researchgate.net Leucettines have been co-crystallized with several kinases, including DYRK1A, DYRK2, CLK1, CLK3, PIM1, and GSK-3β. researchgate.net These crystal structures have confirmed the binding modes predicted by computational models and have revealed specific hydrogen bonding and hydrophobic interactions that are crucial for inhibitor binding. researchgate.netnih.gov For example, the co-crystal structure of Leucettinib-21 with CLK1 has been determined, and its binding mode in DYRK1A has been modeled. ru.nl

These computational approaches, including 3D-QSAR and molecular docking, in conjunction with experimental X-ray crystallography, have been pivotal in the rational design and optimization of this compound-derived kinase inhibitors. researchgate.netspringernature.com

Analytical and Bioanalytical Methodologies for Leucettamine B Research

Development of Quantitative Assays for Leucettamine B and its Metabolites in Research Matrices

The quantitative analysis of this compound and its structurally related analogues, such as leucettines and leucettinibs, is crucial for pharmacokinetic studies and understanding their structure-activity relationships. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are the cornerstone techniques for these quantitative assays. ru.nlacs.orgnih.gov

Researchers have utilized HPLC with UV detection to identify and quantify tryptamine (B22526) alkaloids from marine sponges, a class of compounds related to this compound. researchgate.net For more complex analyses, such as those involving drug candidates like Leucettinib-21, a derivative of this compound, advanced UPLC-MS methods are employed for purity and stability assessments. ru.nlacs.org For instance, the stability of Leucettinib-21 was monitored over time by observing the emergence of isomers in HPLC chromatograms. ru.nl

The analysis of metabolites, particularly in complex biological matrices, often employs targeted metabolomics using techniques like UHPLC-QQQ-MS (triple quadrupole mass spectrometry). mdpi.com This approach allows for the identification and quantification of a wide array of secondary metabolites, including alkaloids. mdpi.com While specific studies on the metabolites of this compound are not extensively detailed in the provided context, the methodologies for studying metabolites of other natural compounds are well-established. These typically involve sample preparation to extract metabolites, followed by LC-MS analysis for separation and detection. biorxiv.org The data is then processed to identify and quantify differential metabolites between control and treated samples. mdpi.com

Table 1: Chromatographic Methods for the Analysis of this compound and Related Compounds

Compound Family Analytical Technique Purpose Reference
Tryptamine Alkaloids HPLC with UV detection (254nm) Identification and qualitative analysis researchgate.net
Leucettinibs HPLC / UPLC-MS Purity analysis, stability studies ru.nlacs.org
General Alkaloids UHPLC-QQQ-MS Targeted metabolomics, quantitative analysis mdpi.com

Methods for Detection and Characterization in Biological Systems

The initial detection and characterization of this compound from the marine sponge Leucetta microraphis involved extensive spectral analysis. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in elucidating its novel imidazole (B134444) alkaloid structure. nih.gov

Once the structure was known, various bioanalytical assays were employed to characterize its biological activity. This compound was identified as an inhibitor of certain protein kinases, specifically members of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) and cdc2-like kinase (CLK) families. nih.govmdpi.com The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50) value through radiometric or fluorescence-based kinase assays. ru.nl In these assays, the ability of the compound to inhibit the phosphorylation of a specific substrate by the kinase is measured. ru.nl

This compound itself is a modestly active kinase inhibitor, with IC50 values in the sub-micromolar to micromolar range against its primary targets. mdpi.comnih.gov Its analogues, the leucettines, have been optimized to achieve much higher potency. acs.org The selectivity of these compounds is often assessed by screening them against a large panel of kinases. researchgate.netmdpi.com For example, a KinomeScan approach, which measures the binding affinity of a compound to hundreds of human kinases, can provide a comprehensive selectivity profile. researchgate.netresearchgate.net

In cellular systems, the effect of this compound and its derivatives is often evaluated by Western blotting to measure the phosphorylation status of downstream substrates of the target kinases. researchgate.net For instance, the inhibition of DYRK1A in cultured cells can be demonstrated by a decrease in the phosphorylation of its substrates, such as Cyclin D1. ru.nlresearchgate.net

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Target Kinase IC50 (µM) Reference
DYRK1A 2.8 nih.gov
DYRK2 1.5 nih.gov
CLK1 0.40 nih.gov

Application of Affinity Chromatography for Target Identification

Affinity chromatography is a powerful technique used to identify the molecular targets of a bioactive compound by exploiting its specific binding affinity. microbenotes.com This method has been instrumental in understanding the target profile of leucettines, the synthetic analogues of this compound. nih.govuniprot.orgresearchgate.net

The principle of affinity chromatography involves immobilizing a ligand (in this case, a derivative of this compound) onto a solid support matrix, creating an "affinity matrix". researchgate.netmicrobenotes.com A complex mixture of proteins, such as a cell or tissue lysate, is then passed over this matrix. researchgate.net Proteins that have a binding affinity for the immobilized ligand will be captured on the column, while non-binding proteins will wash through. microbenotes.com The bound proteins can then be eluted and identified using techniques like mass spectrometry. researchgate.net

Challenges and Future Perspectives in Leucettamine B Research

Optimization of Sustainable Production and Supply for Research Applications

A primary challenge in the research of marine natural products like leucettamine B is ensuring a stable and sustainable supply. ontosight.ai Isolation from its natural source, the calcareous sponge Leucetta microraphis, is often insufficient for extensive preclinical and clinical development due to low yields and the ecological impact of harvesting. nih.govresearchgate.net This supply issue necessitates the development of efficient and scalable synthetic routes.

Initial research focused on laboratory-scale synthesis to confirm the structure and provide material for preliminary biological testing. researchgate.net Various synthetic strategies have been explored, including methods like Knoevenagel condensation, often utilizing microwave-assisted reactions to improve yields and reduce reaction times. nih.gov The development of multi-step convergent routes has been crucial for producing N-alkyl derivatives and other analogs. researchgate.net

Further Deconvolution of Detailed Mechanisms of Action and Potential Off-Target Interactions

This compound and its derivatives, collectively known as leucettines and leucettinibs, are recognized primarily as inhibitors of specific protein kinase families. researchgate.netacs.org The principal targets identified are the Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). researchgate.netnih.gov In particular, DYRK1A has been a major focus due to its role in the pathologies of Down syndrome and Alzheimer's disease. researchgate.netpatsnap.comru.nl The mechanism of action is competitive inhibition at the ATP-binding site of these kinases. researchgate.netresearchgate.net

A significant challenge lies in fully elucidating the complete target profile and understanding potential off-target interactions, which could contribute to both therapeutic efficacy and toxicity. patsnap.comedelris.com While DYRK1A is a primary target, studies on analogs like leucettine L41 have revealed interactions with other kinases, including PIM1, GSK-3β, CK2, and the lipid kinase PIKfyve. nih.govresearchgate.net This multi-target profile may be responsible for some of the observed neuroprotective effects. nih.gov

Future research must employ advanced techniques to create a comprehensive map of the interactome for this compound derivatives. mdpi.com Chemo-proteomic approaches, such as thermal proteome profiling (TPP), have emerged as powerful tools for target deconvolution on a proteome-wide scale. researchgate.net These methods can identify both intended targets and unintended off-target interactions in an unbiased manner within a cellular context, providing crucial insights into the compound's full mechanism of action and potential side effects. researchgate.netmdpi.com

Exploration of Novel Therapeutic Indications Beyond Currently Identified Areas

The primary therapeutic areas explored for this compound analogs have been neurodegenerative and neurodevelopmental disorders, specifically Alzheimer's disease and Down syndrome. nih.govpatsnap.com The rationale is based on the overexpression and hyperactivity of DYRK1A in these conditions, which contributes to cognitive deficits. researchgate.netpatsnap.com Preclinical studies with analogs like Leucettinib-21 have shown promising results in correcting memory disorders in mouse models. patsnap.comedelris.com

However, the kinases targeted by this compound are implicated in a wide range of cellular processes, suggesting broader therapeutic potential. Research has already indicated possible applications in oncology, with some analogs showing activity against various cancer cell lines, including breast cancer, colon cancer, and melanoma. nih.govekb.egresearchgate.net The inhibition of DYRK1A is being explored as a pharmacological target in malignant brain tumors. ekb.eg Additionally, some findings suggest a potential role in treating diabetes by promoting the proliferation of pancreatic beta cells through DYRK inhibition. researchgate.net

Future investigations should systematically explore other disease areas where DYRK and CLK kinases play a pathological role. nih.gov This could include other cancers, inflammatory diseases, and viral infections, as these kinases regulate processes like cell cycle, inflammation, and pre-mRNA splicing. acs.orgmdpi.com A deeper understanding of the kinase selectivity profile of different analogs will be key to matching specific compounds to new therapeutic indications.

Integration of Advanced Omics Technologies for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound and its derivatives, it is essential to integrate advanced "omics" technologies into future research. humanspecificresearch.orgmdpi.com These high-throughput methods provide a comprehensive snapshot of molecular changes within a biological system. nih.govfrontiersin.org

Genomics and Transcriptomics: These technologies can be used to study how this compound analogs alter gene expression. For example, RNA sequencing (RNA-seq) can reveal changes in the transcription of genes that are downstream of the inhibited kinases (DYRKs/CLKs), providing insight into the molecular pathways being modulated. humanspecificresearch.orgnih.gov This is particularly relevant given that these kinases are known to regulate transcription and pre-mRNA splicing. acs.org

Proteomics: Beyond simple target identification, proteomics can quantify changes in protein expression and post-translational modifications (like phosphorylation) across the entire proteome following treatment. humanspecificresearch.org This can validate kinase inhibition and uncover downstream signaling effects and unexpected pathway modulation. nih.gov As mentioned, thermal proteome profiling is a key technology here for identifying direct targets. researchgate.net

Metabolomics: This approach analyzes the global profile of metabolites in a cell or tissue. humanspecificresearch.org It can reveal how the inhibition of key kinases by this compound derivatives impacts cellular metabolism, which could be relevant for applications in cancer or metabolic diseases. nih.gov

By integrating data from these different omics layers, researchers can build comprehensive models of the drug's action, identify biomarkers for efficacy, and better predict potential therapeutic applications and liabilities. mdpi.comnih.gov

Strategies for Continued Rational Design and Synthesis of Advanced this compound Analogs

The evolution from the natural product this compound to advanced drug candidates like Leucettinib-21 is a testament to the power of rational drug design. researchgate.netpatsnap.comresearchgate.net The initial molecule served as a starting point, or "scaffold," from which hundreds of analogs have been synthesized. researchgate.netresearchgate.net This process involves a continuous cycle of designing, synthesizing, and testing new molecules to improve desired properties.

The strategy typically involves:

Identifying the Pharmacophore: Recognizing the 2-aminoimidazolin-4-one core as essential for kinase inhibitory activity. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and observing the effect on potency and selectivity. researchgate.net For example, studies have shown that the 1,3-benzodioxole (B145889) moiety is crucial for activity against CLK1 and DYRK1A. researchgate.net

Structure-Based Design: Using X-ray crystallography to determine how analogs bind to the ATP pocket of target kinases. acs.orgnih.govru.nl This structural information allows for the rational design of new modifications to enhance binding affinity and selectivity.

Optimizing Drug-like Properties: Modifying the structure to improve pharmacokinetic properties such as solubility, stability, and cell permeability. edelris.commdpi.com

Future work will continue this iterative process. The goal is to develop next-generation analogs with even greater potency, refined selectivity for specific kinase isoforms (or, conversely, a deliberately designed multi-target profile), and superior drug-like characteristics. scielo.br The synthesis of novel hybrid molecules, combining features of this compound with other pharmacophores, is another promising avenue. researchgate.netmdpi.com

Prospects for Translational Research Based on Preclinical Findings

A significant challenge in drug development is the "translational gap" between promising preclinical data and successful clinical outcomes. nih.govosf.io this compound research is now at this critical juncture. The progression of Leucettinib-21, an optimized analog, into Phase 1 clinical trials for Down syndrome and Alzheimer's disease represents a major milestone. patsnap.comedelris.com

The prospects for translational success are built upon strong preclinical evidence. nih.govmsjonline.org Leucettinib-21 has not only demonstrated target engagement in cells but has also shown efficacy in correcting cognitive deficits in animal models of Down syndrome. patsnap.comedelris.com This provides a solid foundation for investigating its effects in humans.

The future of translational research in this area will involve several key steps:

Clinical Trials: Carefully designed clinical trials to assess the safety, tolerability, and efficacy of Leucettinib-21 and future analogs in patient populations. nih.govmdpi.com

Biomarker Development: Identifying and validating biomarkers that can predict which patients are most likely to respond to treatment and monitor the drug's biological activity in humans.

Bridging Preclinical and Clinical Data: Continuously feeding clinical findings back into preclinical research to refine animal models and develop even better drug candidates. msjonline.orgmdpi.com

The journey of this compound from a marine sponge to a clinical drug candidate highlights the potential of natural products as starting points for modern drug discovery. researchgate.net Successfully navigating the challenges of translational research could provide novel therapies for debilitating neurological diseases and other conditions. nih.govbindingdb.org

Q & A

Q. What are the established synthetic routes for leucettamine B, and how do their yields and efficiencies compare?

this compound is synthesized via two primary routes:

  • Aza-Wittig/heterocumulene-mediated annulation : This method involves four steps with an overall yield of 50%, validated by NMR and MS spectroscopy .
  • Thiohydantoin condensation : This route achieves an 83% yield by reacting thiohydantoin with aryl aldehydes or imines under optimized conditions .
    Microwave-assisted transamination has also been explored for analogs, reducing reaction times while maintaining structural integrity .

Q. What kinase targets are inhibited by this compound, and what are their IC₅₀ values?

this compound selectively inhibits DYRK1A (IC₅₀ = 40 nM), DYRK2 (35 nM), and CLK1 (15 nM), with moderate activity against CLK3 (4.5 µM) . Its selectivity profile makes it a tool compound for studying kinase signaling in neurodevelopmental disorders .

Q. How is this compound structurally optimized to enhance pharmacokinetic properties?

Derivatization focuses on the 2-aminoimidazole core. Modifications include:

  • Hybridization : Merging with meridianin E to create compounds like 5a-g, which exhibit nanomolar kinase inhibition .
  • Carborane derivatives : These analogs improve lipophilicity and blood-brain barrier penetration for anticancer applications .

Advanced Research Questions

Q. How do structural contradictions in this compound analogs affect their biological activity?

Minor structural changes significantly alter potency. For example:

  • Leucettinib-21 : A clinical candidate derived from this compound, corrects cognitive deficits in Down syndrome models via DYRK1A inhibition (Ki = 2.4 µM) .
  • Iso-leucettinib-21 : A stereoisomer with reduced activity, highlighting the importance of 3D conformation in target engagement . Computational methods like DFT and molecular docking help rationalize these differences .

Q. What experimental strategies resolve discrepancies in reported biological activities of this compound analogs?

Contradictions arise from assay variability (e.g., cell-free vs. cell-based systems) and purity of synthesized compounds. Best practices include:

  • Standardized kinase profiling : Use recombinant kinases (e.g., CLK1, DYRK1A) under consistent ATP concentrations .
  • Orthogonal validation : Combine PASS prediction, Autodock Vina docking, and in vitro assays (e.g., NCI-60 panel for anticancer activity) .

Q. How can this compound analogs address off-target effects in neurodegenerative disease models?

Strategies include:

  • Selectivity optimization : Replace the dioxolane group with hydrophobic moieties to reduce CLK3 affinity .
  • In vivo efficacy testing : Ts65Dn mouse models show leucettinib-21 restores synaptic plasticity and memory without hepatotoxicity .

Methodological Considerations

Q. What computational tools are used to design this compound derivatives with improved kinase inhibition?

  • DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2–5.1 eV) to predict electron-donating/withdrawing effects on binding .
  • Molecular docking : Autodock Vina identifies key interactions (e.g., hydrogen bonds with DYRK1A’s Lys188 and Glu239) .

Q. How are hybrid molecules like meridianin/leucettamine hybrids synthesized and evaluated?

  • Step 1 : Merge scaffolds via Suzuki-Miyaura coupling or Mannich reactions .
  • Step 2 : Prioritize compounds with >50% growth inhibition in EKVX (lung) and UACC-62 (melanoma) cell lines .

Translational Challenges

Q. What barriers exist in translating this compound analogs into clinical candidates?

  • Metabolic stability : Early analogs exhibit rapid CYP3A4-mediated oxidation, addressed by introducing fluorine atoms .
  • Blood-brain barrier penetration : Carborane derivatives and prodrug strategies improve CNS bioavailability .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

  • Detailed protocols : Follow IUPAC guidelines for reporting reaction conditions (e.g., TBHP in NH3 for thiohydantoin intermediates) .
  • Open data : Share NMR spectra (e.g., DMSO-d6 for H¹ signals) and HPLC-MS chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.